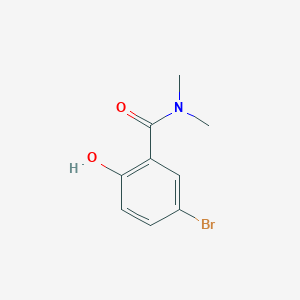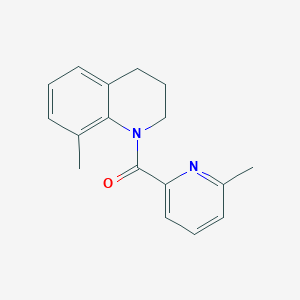![molecular formula C12H16N2O B7509873 cyclopropyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7509873.png)
cyclopropyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone, also known as CPP, is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry.
作用機序
The mechanism of action of cyclopropyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in the growth and proliferation of cancer cells and viruses. Specifically, cyclopropyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in the replication and transcription of DNA. Additionally, cyclopropyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone has been shown to inhibit the activity of reverse transcriptase, an enzyme that is involved in the replication of HIV.
Biochemical and Physiological Effects
cyclopropyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell proliferation, and the inhibition of viral replication. Additionally, cyclopropyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone has been shown to have anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.
実験室実験の利点と制限
One of the advantages of using cyclopropyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone in lab experiments is its potent activity against cancer cells and viruses, making it a valuable tool for studying the mechanisms of cancer and viral replication. Additionally, cyclopropyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone has been shown to have low toxicity in animal studies, making it a potential candidate for the development of new drugs. However, one of the limitations of using cyclopropyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone in lab experiments is its complex synthesis method, which can make it difficult to obtain in large quantities.
将来の方向性
There are numerous future directions for research involving cyclopropyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone, including the development of new drugs for the treatment of cancer and viral infections, as well as the study of its potential anti-inflammatory properties. Additionally, further research is needed to fully understand the mechanism of action of cyclopropyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone, as well as its potential side effects and toxicity in humans. Overall, cyclopropyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone represents a promising area of research in the field of medicinal chemistry, with numerous potential applications in the development of new drugs and treatments.
合成法
Cyclopropyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone can be synthesized using a variety of methods, including the reaction of 2-chloro-3-methylpyridine with 2-aminocyclopropyl ketone in the presence of a base. Other methods involve the reaction of 2,3-dichloropyrazine with 2-aminocyclopropyl ketone, or the reaction of 2,3-dichloropyrazine with 2-(2-oxocyclopropyl)acetic acid. The synthesis of cyclopropyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone is a complex process that requires careful attention to detail, as well as access to specialized laboratory equipment and reagents.
科学的研究の応用
Cyclopropyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. Specifically, cyclopropyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone has been shown to have activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, cyclopropyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone has been shown to have activity against HIV, making it a potential candidate for the development of new antiviral drugs.
特性
IUPAC Name |
cyclopropyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9-11-3-2-6-13(11)7-8-14(9)12(15)10-4-5-10/h2-3,6,9-10H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZALYCLUGAWHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CN2CCN1C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(2-methylcyclopropyl)methanone](/img/structure/B7509793.png)
![2-[[Cycloheptyl(methyl)amino]methyl]phthalazin-1-one](/img/structure/B7509797.png)
![2-cyclohexyl-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanone](/img/structure/B7509804.png)








![N-[2-(azocan-1-yl)-2-oxoethyl]acetamide](/img/structure/B7509881.png)
